molecular formula C17H12N4O3 B2431655 6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 920631-57-8

6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2431655
CAS No.: 920631-57-8
M. Wt: 320.308
InChI Key: ZGYLQFJLYCIKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-purity chemical compound supplied as a powder for research purposes. This molecule belongs to the 1H-pyrazolo[3,4-b]pyridine class of fused heterocycles, a scaffold of significant interest in medicinal chemistry due to its close structural similitude to purine bases adenine and guanine . More than 300,000 derivatives of this core structure have been described, highlighting its versatility as a platform for drug discovery . The specific substitution pattern of this compound features a furan-2-yl group at the C6 position and a pyridin-3-ylmethyl group at the N1 position of the pyrazole ring, a common modification that ensures regiospecific synthesis and enhances the compound's ability to interact with biological targets . The carboxylic acid functional group at the C4 position provides a key handle for further synthetic elaboration into amides or other derivatives, enabling structure-activity relationship (SAR) studies . Pyrazolo[3,4-b]pyridine derivatives are extensively investigated for their potential as protein kinase inhibitors, with numerous examples appearing in the patent literature for the treatment of various diseases, including cancers and diabetic complications . The presence of multiple nitrogen heteroatoms and aromatic systems allows these compounds to act as privileged scaffolds capable of addressing diverse biological activities. This product is intended for research and development applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

6-(furan-2-yl)-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-17(23)12-7-14(15-4-2-6-24-15)20-16-13(12)9-19-21(16)10-11-3-1-5-18-8-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLQFJLYCIKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 920631-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

The molecular formula of the compound is C17H12N4O3C_{17}H_{12}N_{4}O_{3} with a molecular weight of 320.30 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Studies

  • Cell Line Testing :
    • A study evaluated the cytotoxicity of pyrazolo derivatives against the MCF-7 breast cancer cell line, reporting IC50 values as low as 0.01 µM for structurally related compounds . This suggests that modifications to the pyrazolo core can enhance anticancer activity.
  • Mechanism of Action :
    • The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this one showed inhibition of Aurora-A kinase, a critical target in cancer therapy .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes them promising candidates for treating inflammatory diseases.

Research Findings

  • Inhibition Studies : Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential for therapeutic use in inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored, revealing their effectiveness against various bacterial strains.

Data Summary

Activity Tested Strains Results
AntibacterialE. coliSignificant inhibition observed
AntifungalCandida albicansModerate activity noted

Preparation Methods

Pyridine Ring Formation on a Preexisting Pyrazole

The most common strategy involves reacting 3-aminopyrazole (A ) with a 1,3-CCC-biselectrophile (e.g., α,β-unsaturated ketones or 1,3-dicarbonyl compounds). For example, ethyl acetoacetate (B ) reacts with A under thermal conditions (180°C, solvent-free) to form ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C ), which undergoes dehydration to yield the pyrazolo[3,4-b]pyridine ester (D ).

$$
\text{3-Aminopyrazole (A)} + \text{Ethyl acetoacetate (B)} \xrightarrow{\Delta} \text{Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C)} \xrightarrow{\text{POCl}_3} \text{Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (D)}
$$

Key Conditions :

  • Temperature : 180°C for cyclization.
  • Dehydration Agent : Phosphorus oxychloride (POCl₃) for aromatization.

Alternative Route: Pyrazole Ring Formation on a Pyridine

An alternative approach starts with a prefunctionalized pyridine. For instance, 4-chloropyridine-3-carboxylate (E ) reacts with hydrazine to form a pyrazole ring, yielding ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (D ). This method offers regioselectivity but requires precise control of reaction conditions.

Introduction of the Furan-2-yl Group at C6

Palladium-Catalyzed Cross-Coupling

The furan-2-yl moiety is introduced via Suzuki-Miyaura coupling. Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (F ) reacts with furan-2-ylboronic acid (G ) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.

$$
\text{6-Bromo intermediate (F)} + \text{Furan-2-ylboronic acid (G)} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ethyl 6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (H)}
$$

Optimization Data :

Catalyst Loading Yield (%)
5 mol% Pd(PPh₃)₄ 78
2 mol% Pd(PPh₃)₄ 65

Cyclocondensation with Furan Derivatives

Alternatively, furfural (I ) reacts with a pyrazolo[3,4-b]pyridine intermediate bearing a methyl ketone at C6 under Knorr quinoline synthesis conditions (acetic acid, H₂SO₄). This method avoids transition metals but requires harsh acidic conditions.

N1-Alkylation with Pyridin-3-ylmethyl Group

Mitsunobu Reaction

The pyridin-3-ylmethyl group is introduced via Mitsunobu alkylation. Ethyl 6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (H ) reacts with pyridin-3-ylmethanol (J ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

$$
\text{(H)} + \text{Pyridin-3-ylmethanol (J)} \xrightarrow{\text{DEAD, PPh}_3} \text{Ethyl 6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (K)}
$$

Yield : 72% after column chromatography (SiO₂, CHCl₃:EtOAc 10:1).

Nucleophilic Substitution

Alternatively, alkylation with pyridin-3-ylmethyl chloride (L ) in the presence of K₂CO₃ in DMF at 60°C provides moderate yields (58%).

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester (K ) using NaOH in ethanol/water (3:1) at reflux.

$$
\text{(K)} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{6-(Furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid}
$$

Reaction Monitoring :

  • Time : 6 hours.
  • Yield : 89%.

Summary of Synthetic Routes

Step Method Key Reagents/Conditions Yield (%) Reference
1 Pyridine ring formation 3-Aminopyrazole, POCl₃ 65
2 Furan-2-yl introduction Pd(PPh₃)₄, Na₂CO₃ 78
3 N1-Alkylation DEAD, PPh₃ 72
4 Ester hydrolysis NaOH, EtOH/H₂O 89

Challenges and Optimization Strategies

  • Regioselectivity : Competing tautomerism in pyrazolo[3,4-b]pyridines necessitates careful control of reaction pH and temperature.
  • Functional Group Compatibility : The furan ring is sensitive to strong acids; thus, Pd-catalyzed coupling is preferred over cyclocondensation.
  • Purification : Column chromatography (SiO₂, CHCl₃:EtOAc) is critical for isolating intermediates.

Q & A

Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via:

  • Step 1: Condensation of a substituted pyridine with a furan-containing aldehyde under acidic conditions (e.g., acetic acid) to form the pyrazolo core .
  • Step 2: Alkylation at the pyridine nitrogen using pyridin-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using HCl or NaOH .
    Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling reactions ), solvent polarity, and temperature (e.g., reflux in acetonitrile for 5–17 hours ). Purity is often enhanced via recrystallization from ethanol or acetonitrile .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrazolo[3,4-b]pyridine core protons appear as doublets in δ 7.5–8.5 ppm .
    • Furan protons resonate as a multiplet at δ 6.3–7.2 ppm, while pyridinylmethyl groups show signals near δ 4.5–5.0 ppm .
  • IR Spectroscopy:
    • Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O–H stretch (broad) at 2500–3000 cm⁻¹ .
  • Mass Spectrometry:
    • Molecular ion peaks (M⁺) should align with the molecular formula (C₁₈H₁₃N₃O₃, expected m/z ~319.3) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent Variation: Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyrrole) and modify the pyridinylmethyl group to assess changes in potency .
  • Biological Assays: Test derivatives for activity against cancer cell lines (e.g., prostate cancer via MTT assays) or enzymatic targets (e.g., mTOR inhibition ).
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or autophagy-related proteins .

Advanced: What strategies are effective for resolving contradictions in biological data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., PC-3 for prostate cancer ), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Validate Target Engagement: Use orthogonal methods (e.g., Western blotting for mTOR/p70S6K pathway proteins alongside cellular assays).
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility: The carboxylic acid group enhances water solubility at neutral pH. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to ≤0.1% DMSO .
  • Stability: Store lyophilized powder at 2–8°C in airtight containers. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .

Advanced: How can in vivo efficacy studies be designed to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., prostate cancer models) with daily oral/intraperitoneal dosing (10–50 mg/kg) .
  • Pharmacokinetics: Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicity Screening: Assess liver/kidney function (AST, ALT, creatinine) and hematological parameters after 28-day exposure .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., mTOR kinase) using GROMACS or AMBER .
  • QSAR Modeling: Train models on pyrazolo-pyridine derivatives with known IC₅₀ values to predict activity .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate blood-brain barrier permeability and CYP450 inhibition .

Basic: What are the key considerations for designing a scalable purification protocol?

Methodological Answer:

  • Chromatography: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water for carboxylic acid derivatives) to achieve ≥95% purity .
  • Quality Control: Validate purity via HPLC (≥98% by area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How can researchers address low yields in the final hydrolysis step of the carboxylic acid group?

Methodological Answer:

  • Acid/Base Selection: Use concentrated HCl (36.5% mass) at 93–96°C for 17 hours to hydrolyze esters .
  • Microwave Assistance: Accelerate hydrolysis under microwave irradiation (100–150°C, 30–60 minutes) .
  • Byproduct Mitigation: Add scavengers (e.g., activated charcoal) to adsorb impurities during crystallization .

Advanced: What case studies demonstrate the compound’s potential in targeting autophagy-related pathways?

Methodological Answer:

  • Case Study 1: A pyrazolo-pyridine analog (FMPPP) inhibited prostate cancer proliferation via mTOR/p70S6K suppression and autophagy induction (IC₅₀ = 12.5 μM in PC-3 cells) .
  • Case Study 2: Fluorinated derivatives showed enhanced blood-brain barrier penetration in glioblastoma models, correlating with LC3-II accumulation (autophagy marker) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.